D-Lysergic acid methyl ester
Overview
Description
D-Lysergic acid methyl ester: is an analogue of lysergic acid and a member of the tryptamine family. It is a relatively uncommon compound that acts on the 5-HT receptors in the brain, similar to other tryptamines . The compound is known for its structural similarity to lysergic acid diethylamide (LSD) and other ergot alkaloids.
Mechanism of Action
Target of Action
Methyl lysergate is an analogue of lysergic acid and belongs to the tryptamine family . It primarily acts on the 5-HT receptors in the brain, similar to most tryptamines . These receptors play a crucial role in various biological and neurological processes, including mood, anxiety, sleep, and cognition.
Mode of Action
The compound interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychoactive effects.
Biochemical Pathways
Methyl lysergate, like other ergot alkaloids, is biosynthetically derived from L-tryptophan . It’s part of the largest group of fungal nitrogen metabolites found in nature . The compound affects the serotonin system, impacting various downstream effects related to mood, perception, and cognition.
Pharmacokinetics
LSD, for instance, exhibits dose-proportional pharmacokinetics and first-order elimination kinetics . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysergic acid methyl ester typically involves the esterification of lysergic acid. One common method is the reaction of lysergic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the use of lysergic acid derived from ergot alkaloids. The process includes the extraction of lysergic acid from ergot fungi, followed by its esterification with methanol .
Chemical Reactions Analysis
Types of Reactions: D-Lysergic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it back to lysergic acid or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Lysergic acid.
Reduction: Various lysergic acid derivatives.
Substitution: Substituted lysergic acid esters.
Scientific Research Applications
D-Lysergic acid methyl ester has several applications in scientific research:
Comparison with Similar Compounds
Lysergic acid diethylamide (LSD): Known for its potent hallucinogenic properties.
Ergotamine: Used in the treatment of migraines.
Ergocryptine: Another ergot alkaloid with medicinal uses.
Uniqueness: D-Lysergic acid methyl ester is unique due to its specific ester functional group, which differentiates it from other lysergic acid derivatives. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDWLRHUJZABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-64-0 | |
Record name | Methyl lysergate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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